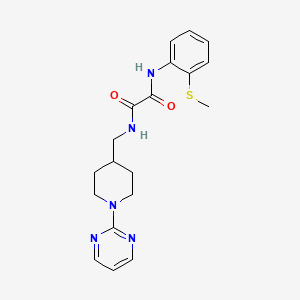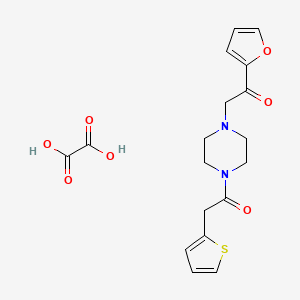![molecular formula C15H26N2O6 B2505402 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide CAS No. 941870-16-2](/img/structure/B2505402.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide” is a complex organic compound. The “1,4-dioxaspiro[4.5]decan-2-ylmethyl” part of the molecule is related to 1,4-Dioxaspiro[4.5]decane , which is a cyclic ether .
Synthesis Analysis
While specific synthesis methods for this compound were not found, 1,4-Dioxaspiro[4.5]decan-2-one has been used in the synthesis of L-callipeltose , a deoxyamino sugar .
Scientific Research Applications
Biomedical Applications of Related Compounds
Primary Hyperoxaluria Type 1 (PH1) Treatments : Research focuses on developing treatments for Primary Hyperoxaluria Type 1, a rare genetic disorder. Emerging therapies include RNA interference therapeutics targeting liver enzymes to reduce oxalate production, showing promise in reducing urinary oxalate excretion and potentially lessening the need for organ transplants (Dejban & Lieske, 2022).
Antioxidant Activity Analysis : Studies on antioxidants have highlighted the importance of understanding antioxidant activity in various fields, including medicine. Analytical methods like ORAC and DPPH assays are vital for determining antioxidant capacities of compounds, which could be relevant to the study of oxalamide derivatives (Munteanu & Apetrei, 2021).
Biocompatibility of Polymeric Materials : The biocompatibility of biscoumarin-based copolyesters, a class of polymeric materials, has been evaluated for medical applications. Such materials demonstrate low cytotoxicity and potential antioxidant activities, suggesting their suitability as biocompatible materials in medicine (Narendran & Nanthini, 2015).
Glyoxalase-1 and Insulin Resistance : Glyoxalase-1 (GLO1) research has indicated its potential in treating insulin resistance and Type 2 Diabetes Mellitus (T2DM). GLO1 overexpression may counteract dicarbonyl stress, suggesting a role for GLO1 inducers in metabolic disorders (Mey & Haus, 2018).
properties
IUPAC Name |
N'-(2,2-dimethoxyethyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-20-12(21-2)9-17-14(19)13(18)16-8-11-10-22-15(23-11)6-4-3-5-7-15/h11-12H,3-10H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBHWNHZPZBICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1COC2(O1)CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2505320.png)
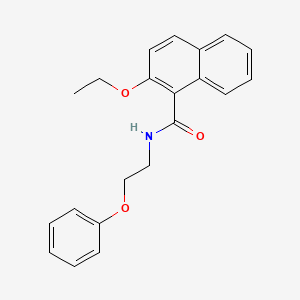
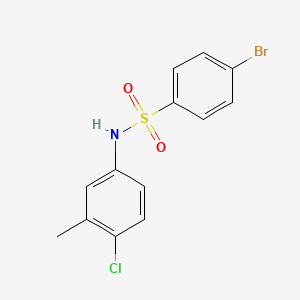

![2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505328.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505329.png)
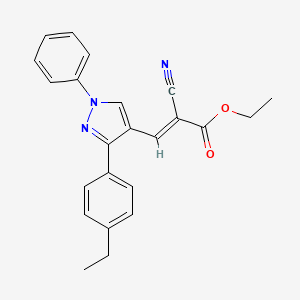
![1-[(1S,5R)-2'-Propan-2-ylspiro[6-oxabicyclo[3.1.0]hexane-3,3'-azetidine]-1'-yl]ethanone](/img/structure/B2505332.png)
![2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2505333.png)

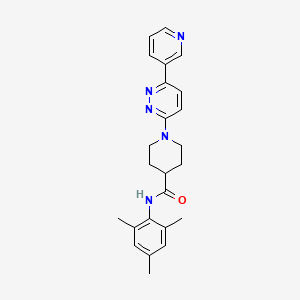
![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)
